molecular formula C16H21N3O3 B114123 [3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate CAS No. 145163-76-4

[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate

Cat. No. B114123
M. Wt: 303.36 g/mol
InChI Key: HNGDRTLSEMJBED-VVBXCHJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of [3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by interfering with the signaling pathways in cells.

Biochemical And Physiological Effects

Studies have shown that [3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate exhibits various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of [3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate in lab experiments is its broad spectrum of activity against various microorganisms and cancer cells. However, its limited solubility in water and low stability in acidic conditions may pose challenges in certain experiments.

Future Directions

There are several future directions for the research on [3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate. One potential direction is the development of more stable and water-soluble analogs of the compound. Another direction is the investigation of its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in the treatment of neurodegenerative diseases.
In conclusion, [3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate is a chemical compound with potential therapeutic applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new treatments for various diseases.

Synthesis Methods

The synthesis method of [3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate involves the reaction of 1-phenylethylamine and 3-(methoxymethyl)pyridine-2,6-dione in the presence of triethylamine and tert-butyl nitrite. The reaction yields the desired compound with a purity of over 95%.

Scientific Research Applications

[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

145163-76-4

Product Name

[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate

InChI

InChI=1S/C16H21N3O3/c1-13(15-8-4-3-5-9-15)18-16(20)22-19-10-6-7-14(12-19)11-17-21-2/h3-5,7-9,11,13H,6,10,12H2,1-2H3,(H,18,20)/b17-11+/t13-/m1/s1

InChI Key

HNGDRTLSEMJBED-VVBXCHJUSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)ON2CCC=C(C2)/C=N/OC

SMILES

CC(C1=CC=CC=C1)NC(=O)ON2CCC=C(C2)C=NOC

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)ON2CCC=C(C2)C=NOC

synonyms

[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate

Origin of Product

United States

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